molecular formula C11H11N3O B2512382 2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one CAS No. 516519-34-9

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one

Cat. No.: B2512382
CAS No.: 516519-34-9
M. Wt: 201.229
InChI Key: ARSGFNQXLKEWRW-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one (CAS 516519-34-9) is a chemical compound with the molecular formula C11H11N3O and an average molecular weight of 201.23 g/mol . This benzotriazole derivative is characterized by the fusion of a benzotriazole moiety with a cyclopentanone ring, a structure that suggests potential utility in organic synthesis and materials science. The benzotriazole group is a well-known scaffold in medicinal chemistry and can act as a versatile synthetic intermediate or a photostabilizer. Researchers value this compound for its potential application in developing pharmacologically active molecules or as a building block for more complex chemical architectures. It is supplied with a minimum purity of 98% to ensure experimental consistency. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should note that this compound may cause skin and eye irritation and may be harmful if swallowed; appropriate personal protective equipment and safety protocols should always be followed .

Properties

IUPAC Name

2-(benzotriazol-2-yl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11-7-3-6-10(11)14-12-8-4-1-2-5-9(8)13-14/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSGFNQXLKEWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one typically involves the reaction of benzotriazole with cyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one exerts its effects is through the absorption of ultraviolet light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby preventing the UV light from causing chemical degradation of the material it is protecting. This mechanism is particularly useful in preventing the photodegradation of polymers and other materials exposed to sunlight .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogues include:

1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one (CAS: 305851-08-5)

Table 1: Structural and Physicochemical Comparison
Property 2-(2H-Benzotriazol-2-yl)cyclopentan-1-one 3-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one 1-(1H-Benzotriazol-1-yl)-5-chloropentan-2-one
CAS 55904-35-3 Not reported 305851-08-5
Molecular Formula C₁₁H₁₁N₃O C₁₆H₁₂FN₃O C₁₁H₁₂ClN₃O
Molecular Weight (g/mol) 201.23 281.29 237.69
Substituents Cyclopentanone, 2H-benzotriazol-2-yl Propanone, 4-fluorophenyl, 2H-benzotriazol-2-yl Chloropentanone, 1H-benzotriazol-1-yl
Density (g/cm³) Not reported Not reported 1.32 (predicted)
Boiling Point (°C) Not reported Not reported 417.8 (predicted)
pKa Not reported Not reported 1.19 (predicted)
Status Discontinued Active research (crystallography) Commercially available

Key Differences and Implications

(a) Benzotriazole Isomerism
  • The target compound uses the 2H-benzotriazol-2-yl group, whereas 1-(1H-benzotriazol-1-yl)-5-chloropentan-2-one employs the 1H-benzotriazol-1-yl isomer. Positional isomerism affects electronic distribution and steric interactions.
(b) Functional Group Modifications
  • The 4-fluorophenyl group in 3-(2H-benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one introduces electron-withdrawing effects, which could stabilize the molecule in photochemical applications .

Biological Activity

Overview

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one is a benzotriazole derivative with potential applications in various fields, including chemistry, biology, and medicine. This compound has gained attention due to its unique structural properties and biological activities.

  • Molecular Formula : C12H11N3O
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 516519-34-9

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazole with cyclopentanone under basic conditions. Common methods include:

  • Reagents : Sodium hydroxide as a base.
  • Solvents : Ethanol or methanol.
  • Conditions : Elevated temperatures to ensure complete conversion .

The primary mechanism by which this compound exerts its biological effects is through the absorption of ultraviolet (UV) light. The benzotriazole moiety effectively absorbs UV radiation and dissipates the energy as heat, thereby preventing UV-induced chemical degradation in materials and biological systems .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit a range of antimicrobial properties. For instance:

  • Compounds similar to this compound have shown moderate antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis.
CompoundActivityTested Strains
4cAnalgesic-
15aAntimicrobialE. coli, B. subtilis

Anti-inflammatory Properties

Studies have shown that certain benzotriazole derivatives possess anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases .

Photoprotection

Due to its ability to absorb UV light, this compound is being explored for its potential use in dermatological applications as a photoprotective agent. It may help prevent skin damage caused by UV exposure .

Study on Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated various benzotriazole derivatives for their antimicrobial properties. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial activity compared to smaller analogs. Specifically, derivatives with substituents like cyano-biphenyl showed significant efficacy against Candida albicans and Aspergillus niger .

In Vitro Testing on Protozoan Parasites

Another research highlighted the effectiveness of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The study found that these compounds inhibited parasite growth in a dose-dependent manner, suggesting potential for treating parasitic infections .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenolBenzotriazole DerivativeUV Stabilizer
2-(2H-Benzotriazol-2-yl)-4-methylphenolBenzotriazole DerivativeAntimicrobial

The unique cyclopentanone structure of this compound may confer distinct physical and chemical properties compared to other benzotriazole derivatives, influencing its solubility and reactivity .

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